molecular formula C11H10BrClF2O2 B14073790 1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one

1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one

Katalognummer: B14073790
Molekulargewicht: 327.55 g/mol
InChI-Schlüssel: OMEOTFINMRZRQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by the presence of bromomethyl, difluoromethoxy, and chloropropanone functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a suitable precursor, followed by the introduction of the difluoromethoxy group and subsequent chlorination. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The compound may undergo hydrolysis in the presence of water or aqueous solutions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of advanced materials with unique properties, such as polymers or coatings.

    Biological Studies: The compound may serve as a probe or tool in biological research to study cellular processes and molecular interactions.

Wirkmechanismus

The mechanism of action of 1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The difluoromethoxy group may enhance the compound’s stability and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)propan-2-one
  • 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one
  • 1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one

Uniqueness

1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both bromomethyl and chloropropanone groups allows for versatile reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H10BrClF2O2

Molekulargewicht

327.55 g/mol

IUPAC-Name

1-[2-(bromomethyl)-3-(difluoromethoxy)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H10BrClF2O2/c12-5-9-7(4-8(16)6-13)2-1-3-10(9)17-11(14)15/h1-3,11H,4-6H2

InChI-Schlüssel

OMEOTFINMRZRQG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)OC(F)F)CBr)CC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.